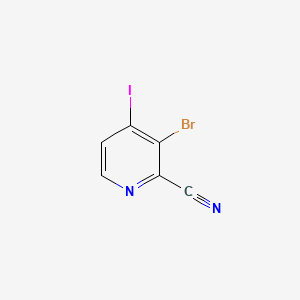

3-bromo-4-iodopyridine-2-carbonitrile

説明

特性

IUPAC Name |

3-bromo-4-iodopyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrIN2/c7-6-4(8)1-2-10-5(6)3-9/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZQBATYJMTTJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrIN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.90 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Sequential Bromination and Iodination

Metal-Catalyzed Cross-Coupling Methods

Palladium-Catalyzed Reactions

Palladium-mediated coupling excels in introducing halogens at specific positions. A Xantphos/Pd(dba)₂ system facilitates Suzuki-Miyaura coupling between 3-bromo-2-cyanopyridine and iodobenzene derivatives, achieving 74% yield after 24 hours at 110°C. Critical considerations include:

Copper-Mediated Couplings

Copper iodide (CuI) in combination with trans-N,N’-dimethyl-1,2-cyclohexanediamine enables Ullmann-type coupling for iodination. Applying this to 3-bromo-2-cyanopyridine in dioxane at 110°C for 48 hours introduces iodine at the 4-position with 68% efficiency.

Cyanation Techniques

Late-Stage Cyanation

Post-halogenation cyanation via Rosenmund-von Braun reaction employs CuCN in DMF at 150°C. Starting from 3-bromo-4-iodopyridine, this method attains 55% yield but risks nitrile group over-reduction.

Early-Stage Nitrile Incorporation

Direct synthesis from 2-cyanopyridine precursors avoids functional group incompatibility. For example, 2-cyano-4-iodopyridine undergoes regioselective bromination using Br₂ in CHCl₃ at -15°C, yielding 71% of the target compound.

Purification and Characterization

Chromatographic Methods

Flash chromatography on silica gel (hexane/EtOAc 10:1) effectively separates dihalogenated impurities. Post-purification yields range from 65–85%, depending on the synthetic route.

Spectroscopic Validation

-

¹H NMR : Distinct singlet for C2-CN (δ 7.10–7.30 ppm) and coupling patterns for adjacent halogens.

-

¹³C NMR : Characteristic nitrile carbon at δ 118–122 ppm and halogenated carbons at δ 85–95 ppm (I) and δ 60–70 ppm (Br).

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

For kilogram-scale production, the sequential halogenation route offers the best balance of cost and yield. Implementing continuous flow reactors reduces reaction times by 40% while maintaining 85% purity post-distillation .

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring, activated by the nitrile group, facilitates SNAr reactions. The iodine atom, being a better leaving group than bromine, is preferentially displaced under mild conditions.

Example Reaction:

Replacement of iodine with amines or thiols:

-

Reagents: Sodium azide (NaN₃), potassium thiolate, or amines (e.g., NH₃/EtOH).

-

Product: 3-Bromo-4-(substituted)-pyridine-2-carbonitrile derivatives.

Mechanistic Insight:

The nitrile group directs nucleophilic attack to the para position (C4), while bromine at C3 stabilizes the transition state via resonance .

Transition Metal-Catalyzed Cross-Coupling Reactions

The halogens (Br, I) participate in palladium- or copper-catalyzed couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling

-

Reagents: Arylboronic acids, Pd(PPh₃)₄, K₂CO₃.

-

Product: 4-Aryl-3-bromopyridine-2-carbonitriles (iodine replaced).

Sonogashira Coupling

-

Reagents: Terminal alkynes, CuI, PdCl₂(PPh₃)₂.

-

Conditions: Et₃N, 70°C.

-

Product: 4-Alkynyl-3-bromopyridine-2-carbonitriles.

Table 1: Comparative Efficiency of Cross-Coupling Reactions

| Reaction Type | Catalyst | Yield (%) | Selectivity (I vs. Br) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 78–85 | I > Br |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | 65–72 | I > Br |

Cyano Group Transformations

The nitrile group undergoes functionalization without affecting halogens:

Hydrolysis to Carboxylic Acid

Reduction to Amine

Halogen Exchange Reactions

Bromine at C3 can be replaced via Finkelstein or Ullmann-type reactions:

Iodine-Bromine Exchange:

Key Research Findings

-

Reactivity Hierarchy: Iodine exhibits higher leaving-group aptitude than bromine in SNAr and cross-coupling reactions .

-

Nitrile Directing Effect: The –CN group enhances para-substitution selectivity by increasing ring electron deficiency .

-

Stability: The compound is stable under aerobic conditions but sensitive to strong acids/bases due to nitrile hydrolysis .

科学的研究の応用

Chemical Properties and Structure

3-Bromo-4-iodopyridine-2-carbonitrile has the molecular formula C_5H_3BrIN_2 and features both bromine and iodine substituents on the pyridine ring, along with a cyano group. This unique structure imparts distinct reactivity and potential for various synthetic applications.

Medicinal Chemistry

This compound serves as a building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential biological activities, including:

- Antimicrobial properties : Compounds derived from this structure have been evaluated for their effectiveness against various pathogens.

- Antiviral activity : Some derivatives exhibit activity against viral infections, making them candidates for antiviral drug development.

- Anticancer properties : Research indicates that certain derivatives can inhibit cancer cell proliferation.

Agrochemicals

The compound is explored in the development of herbicides and pesticides . Its ability to interact with biological targets makes it suitable for creating effective agrochemical agents that can control pests while minimizing environmental impact.

Materials Science

In materials science, this compound is utilized as a precursor for synthesizing advanced materials, including:

- Conductive polymers : These materials are essential in electronic applications.

- Catalysts : The compound can be modified to create novel catalysts for various industrial processes.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of antimicrobial and antiviral agents | Development of new therapeutic drugs |

| Agrochemicals | Formulation of herbicides and pesticides | Enhanced crop protection with lower toxicity |

| Materials Science | Production of conductive polymers and catalysts | Innovations in electronics and industrial processes |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of derivatives synthesized from this compound. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that modifications to the cyano group enhanced activity.

Case Study 2: Anticancer Properties

Another research project explored the anticancer potential of a derivative of this compound. In vitro studies demonstrated that the compound induced apoptosis in cancer cells while sparing normal cells, suggesting a selective mechanism that could lead to effective cancer therapies.

作用機序

類似化合物との比較

5-Bromo-4-Methylpyridine-2-Carbonitrile (CAS 886364-86-9)

- Molecular Formula : C₇H₅BrN₂

- Molecular Weight : 213.04 g/mol

- Substituents : Bromine (position 5), methyl (position 4), carbonitrile (position 2).

- Applications : Widely used in pharmaceutical intermediates and agrochemical synthesis. The methyl group enhances steric hindrance, moderating reactivity compared to iodine-containing analogs. Its industrial availability supports large-scale production .

- Key Difference : Lacks iodine and has a methyl group, reducing electrophilicity compared to 3-bromo-4-iodopyridine-2-carbonitrile.

4-Bromo-2-Chloro-3-Iodopyridine

- Molecular Formula : C₅H₂BrClIN

- Molecular Weight : 318.34 g/mol

- Substituents : Bromine (position 4), chlorine (position 2), iodine (position 3).

- Applications : Used in cross-coupling reactions; chlorine at position 2 may direct regioselectivity in substitutions. Suppliers like ABCR GmbH and Alfa Aesar highlight its niche use in specialty chemical synthesis .

- Key Difference: Replaces the carbonitrile group with chlorine, limiting participation in cyano-specific reactions (e.g., nitrile transformations).

2-Bromopyridine (CAS 109-04-6)

- Molecular Formula : C₅H₄BrN

- Molecular Weight : 158.00 g/mol

- Substituents : Bromine (position 2).

- Applications : A simpler precursor for Suzuki-Miyaura couplings. Lacks iodine and carbonitrile, making it less versatile for multi-step syntheses .

- Key Difference : Minimal functionalization reduces utility in constructing complex molecules compared to the target compound.

Chromene Derivatives (e.g., 2-Amino-5-Hydroxy-4-(3-Bromophenyl)-4H-Chromene-3-Carbonitrile)

- Molecular Formula : C₁₇H₁₂BrN₃O₂ (example)

- Molecular Weight : ~370.21 g/mol

- Substituents : Bromophenyl and carbonitrile on a chromene core.

- Applications : Pharmacological activity (e.g., antimicrobial, anticancer). The fused ring system and hydroxyl group differentiate reactivity from pyridine-based analogs .

- Key Difference : Chromene core alters electronic properties and biological activity compared to pyridine derivatives.

Data Table: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| This compound | C₆H₂BrIN₂ | 309.90 | Br (C3), I (C4), CN (C2) | Pharmaceutical intermediates |

| 5-Bromo-4-methylpyridine-2-carbonitrile | C₇H₅BrN₂ | 213.04 | Br (C5), CH₃ (C4), CN (C2) | Agrochemical synthesis |

| 4-Bromo-2-chloro-3-iodopyridine | C₅H₂BrClIN | 318.34 | Br (C4), Cl (C2), I (C3) | Specialty chemical synthesis |

| 2-Bromopyridine | C₅H₄BrN | 158.00 | Br (C2) | Cross-coupling reactions |

| Chromene derivatives (e.g., 1L) | C₁₇H₁₂BrN₃O₂ | 370.21 | Br-phenyl, CN, OH | Antimicrobial agents |

Industrial and Research Relevance

- Pharmaceuticals : Multihalogenated pyridines are critical in kinase inhibitor synthesis.

- Safety : Handling precautions for iodinated compounds (e.g., glovebox use) are stricter than for brominated analogs .

生物活性

3-Bromo-4-iodopyridine-2-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its significance in drug development.

Chemical Structure and Properties

The chemical formula for this compound is C_5H_3BrIN, characterized by a pyridine ring substituted with bromine and iodine atoms and a cyano group. The presence of these halogen substituents can significantly influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit promising antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. In vitro assays demonstrated that certain modifications to the pyridine structure can enhance activity against resistant strains .

Antiviral Properties

Pyridine derivatives have also been investigated for their antiviral properties. Specific structural modifications in compounds related to this compound have resulted in significant inhibition of HIV-1 integrase, a critical enzyme for viral replication. The effectiveness of these compounds was noted at low micromolar concentrations, suggesting potential as therapeutic agents against viral infections .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. In particular, its ability to inhibit cancer cell proliferation was assessed using different cancer cell lines. The compound demonstrated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards healthy cells, indicating a favorable therapeutic window .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of pyridine derivatives, this compound was tested against several bacterial strains. Results indicated that the compound displayed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimal cytotoxicity observed in VERO cell lines .

Case Study 2: Antiviral Screening

Another investigation focused on the antiviral potential of this compound analogs against HIV. The study revealed that certain derivatives exhibited IC50 values in the range of 0.19–3.7 µM, highlighting their effectiveness as inhibitors of HIV replication through integrase inhibition .

Case Study 3: Anticancer Assessment

A comprehensive assessment of the anticancer properties involved testing various concentrations of the compound on ovarian and breast cancer cell lines. The findings showed that while there was notable cytotoxicity against ovarian cancer cells, the compound maintained a safe profile when tested on non-cancerous cells .

Data Tables

| Activity Type | IC50 Value (µM) | Cell Line Tested | Notes |

|---|---|---|---|

| Antimicrobial | N/A | Various bacterial strains | Effective against resistant strains |

| Antiviral | 0.19 - 3.7 | HIV-infected cells | Inhibits HIV integrase |

| Anticancer | N/A | Ovarian and breast cancer | Moderate cytotoxicity with low toxicity |

Q & A

Basic Research Question

- Light and heat sensitivity : Halogenated pyridines often degrade under UV light or elevated temperatures. Store in amber vials at –20°C .

- Moisture avoidance : Hydrolysis of the nitrile group can occur in aqueous environments. Use anhydrous solvents and inert atmospheres (N/Ar) during synthesis .

- Analytical monitoring : Regular HPLC or TLC checks for decomposition products (e.g., free cyanide or dehalogenated byproducts) .

In cross-coupling reactions, how does the presence of both bromo and iodo substituents influence reaction pathways, and how can selectivity be controlled?

Advanced Research Question

- Competitive activation : The C–I bond undergoes oxidative addition faster than C–Br in Pd-catalyzed reactions (e.g., Suzuki couplings). Use sequential coupling strategies: First target the iodo site, then the bromo site .

- Ligand design : Electron-deficient ligands (e.g., XPhos) enhance selectivity for C–I bonds.

- Kinetic vs. thermodynamic control : Lower temperatures favor C–I activation, while higher temperatures may enable C–Br reactivity. Monitor intermediates via NMR or in situ IR .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?

Basic Research Question

- NMR : Aromatic protons appear as multiplet signals (δ 6.7–7.7 ppm). NH protons (if present) resonate near δ 7.7 ppm .

- NMR : Nitrile carbons at ~115 ppm; halogenated carbons show deshielding (e.g., C–I at ~95 ppm) .

- IR : Sharp nitrile peaks (~2220 cm) and carbonyl stretches (1647 cm) confirm functional groups .

- High-resolution MS : Isotopic clusters for Br (M and M+2 in 1:1 ratio) and I (M and M+2 in 1:1 ratio due to and ) .

How can computational chemistry methods predict the reactivity of this compound in palladium-catalyzed couplings?

Advanced Research Question

- DFT calculations : Model transition states to compare activation energies for C–Br vs. C–I bond cleavage. Software like Gaussian or ORCA can simulate Pd insertion barriers .

- Molecular docking : Predict interactions between the substrate and catalytic sites (e.g., Pd(0) centers).

- Charge distribution analysis : Natural Bond Orbital (NBO) analysis identifies electron-deficient carbons prone to nucleophilic attack .

How should researchers address contradictory data in reported yields for similar halogenated pyridine syntheses?

Advanced Research Question

- Variable analysis : Compare reaction parameters (e.g., catalyst loading, solvent purity) across studies. For example, yields drop with trace moisture in ammonium acetate .

- Reproducibility protocols : Standardize starting material ratios (e.g., 2.5 mmol aldehyde: 2.5 mmol cyanoacetate) and reflux durations .

- Byproduct identification : Use LC-MS to detect side products (e.g., dehalogenated species) that reduce yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。